![molecular formula C45H80O2 B592054 Cholesteryl oleate, [oleate-9,10-3H] CAS No. 125372-16-9](/img/structure/B592054.png)
Cholesteryl oleate, [oleate-9,10-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl oleate, [oleate-9,10-3H], is a cholesteryl ester formed from cholesterol and oleic acid. It is a significant component of low-density lipoprotein (LDL) and plays a crucial role in lipid metabolism. This compound is often used in research to study lipid absorption, metabolism, and related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesteryl oleate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, cholesteryl oleate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl oleate undergoes various chemical reactions, including:
Oxidation: Cholesteryl oleate can be oxidized to form cholesteryl esters with different fatty acids.
Hydrolysis: The ester bond in cholesteryl oleate can be hydrolyzed to yield cholesterol and oleic acid.
Transesterification: This reaction involves the exchange of the oleate group with other fatty acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed
Major Products
Oxidation: Various oxidized cholesteryl esters.
Hydrolysis: Cholesterol and oleic acid.
Transesterification: Cholesteryl esters with different fatty acids
Aplicaciones Científicas De Investigación
Cholesteryl oleate is widely used in scientific research, including:
Chemistry: Studying lipid oxidation and stability.
Biology: Investigating lipid metabolism and transport.
Medicine: Researching atherosclerosis and other lipid-related disorders.
Industry: Used in the formulation of cosmetics and pharmaceuticals
Mecanismo De Acción
Cholesteryl oleate exerts its effects by being incorporated into lipoproteins, particularly LDL. It is transported through the bloodstream and taken up by cells via receptor-mediated endocytosis. Inside the cells, cholesteryl oleate is hydrolyzed to release cholesterol and oleic acid, which are then utilized in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Cholesteryl linoleate
- Cholesteryl palmitate
- Cholesteryl stearate
- Cholesteryl arachidonate
Uniqueness
Cholesteryl oleate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. Compared to other cholesteryl esters, cholesteryl oleate is more prevalent in LDL and plays a significant role in lipid metabolism and atherosclerosis .
Propiedades
IUPAC Name |
[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-9,10-ditritiooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1/i14T,15T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUQOOFPFWUKQ-WNPCHIOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
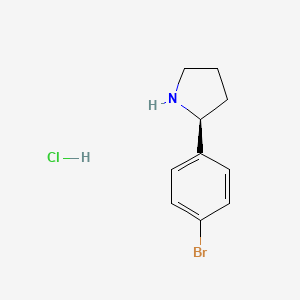
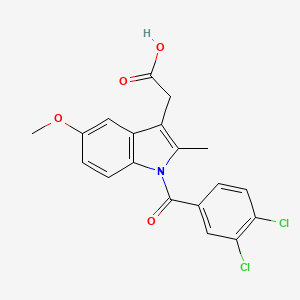
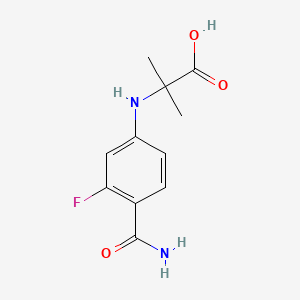
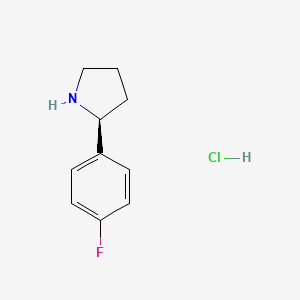
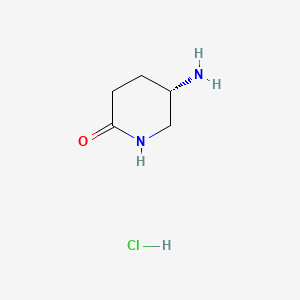
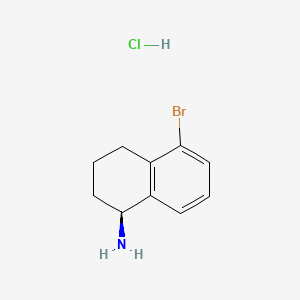
![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
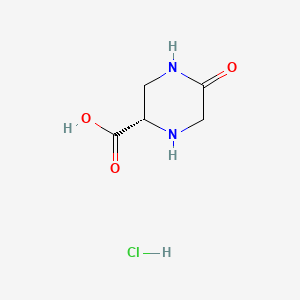
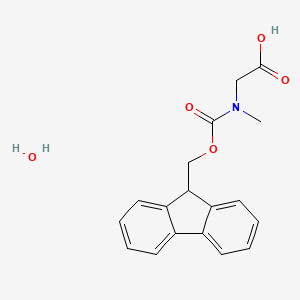

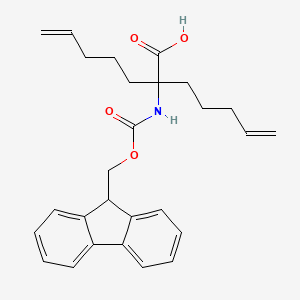
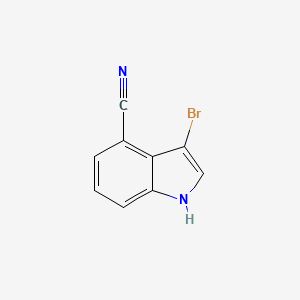
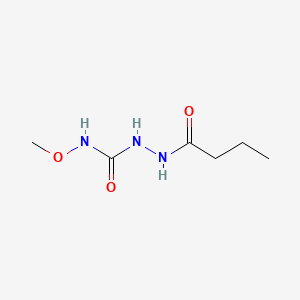
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
